N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide
Description
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H24N2OS/c1-3-13-22(15(2)23)20-21-19(14-24-20)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h3,9-12,14,16H,1,4-8,13H2,2H3 |
InChI Key |
UTLXKDFEFJLNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine with prop-2-en-1-yl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound may interfere with cellular processes in cancer cells, leading to antiproliferative effects .
Comparison with Similar Compounds
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide: Exhibits similar biological activities and is used in similar applications.
Phenoxy acetamide derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
